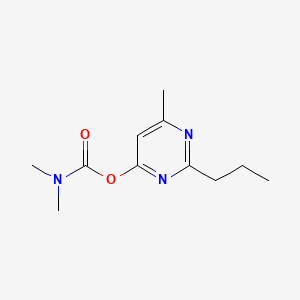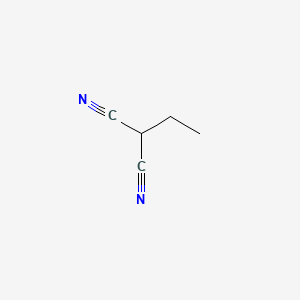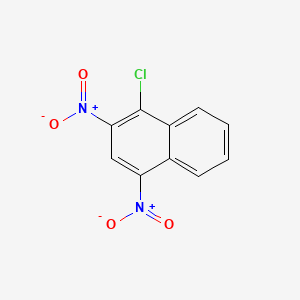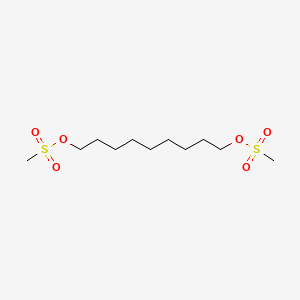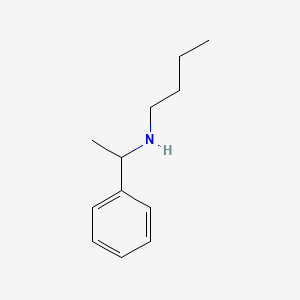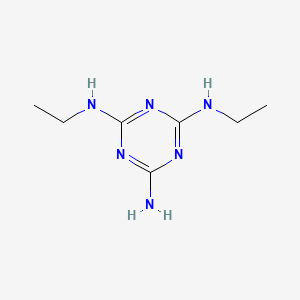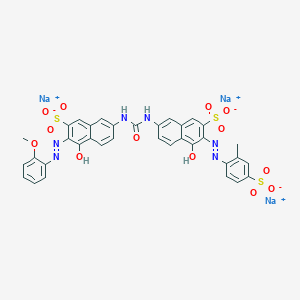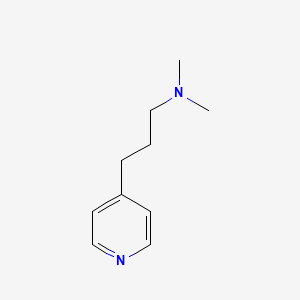
N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine
Overview
Description
“N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine” is a chemical compound with the molecular formula C10H16N2. It has a molecular weight of 164.247 . The compound is also known by other names such as N,N-dimethyl-3-pyridin-4-ylpropan-1-amine .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The synthetic route involves the use of 3-pyridin-4-ylpropan-1-amine, 4-(3-bromopropyl)pyridine, and dimethylamine . More detailed information about the synthesis process can be found in the Journal of Medicinal Chemistry, 1980, vol. 23, # 2 p. 201 - 206 .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3 and a boiling point of 249.9±23.0 °C at 760 mmHg . The compound has a flash point of 105.0±22.6 °C . Its exact mass is 164.131348 and it has a LogP value of 1.24 .Scientific Research Applications
Synthesis and Antibacterial Properties
A study by Keypour et al. (2011) focused on the synthesis and characterization of two new asymmetrical branched amines, leading to the creation of Mn(II) and Ni(II) Schiff base complexes containing pyridine moieties. These complexes were evaluated for their antibacterial properties against various bacterial strains, showing significant antibacterial effects. This research demonstrates the compound's potential in developing new antibacterial agents (Keypour et al., 2011).
Quantitative Glycomic Analysis
Chen et al. (2018) extended the application of an amine-reactive mass-defect-based chemical tag for quantitative proteomic analysis to quantify N-linked glycans enzymatically released from glycoproteins. This approach enhances the sensitivity and accuracy of glycomic analysis, showcasing the compound's utility in advanced biochemical research (Chen et al., 2018).
Material Science Applications
In material science, the compound has been studied for its potential as an acceptor and cathode interfacial material in polymer solar cells. Lv et al. (2014) explored the use of an amine-based, alcohol-soluble fullerene derivative as both an acceptor and a cathode interfacial layer, which could simplify the fabrication process of organic solar cells and enhance their efficiency (Lv et al., 2014).
Catalytic Applications
The compound's role in catalysis was highlighted by Ishihara and Lu (2016), who reported on the cooperative catalysis by arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide for the dehydrative condensation between carboxylic acids and amines. This method facilitates the production of amides under azeotropic conditions, indicating the compound's importance in synthetic organic chemistry (Ishihara & Lu, 2016).
Advanced Synthesis Techniques
Furthermore, the compound's utility is seen in advanced synthesis techniques, such as the total synthesis of complex molecules. An example is the total synthesis of palau'amine, a challenging endeavor due to the molecule's intricate structure and the necessity for precise chemical reactions. This synthesis showcases the compound's role in facilitating complex chemical transformations (Seiple et al., 2009).
properties
IUPAC Name |
N,N-dimethyl-3-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRSMEHVLAYWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332663 | |
| Record name | N,N-Dimethyl-3-(pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64262-19-7 | |
| Record name | N,N-Dimethyl-3-(pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





